2-Chloro-3-hydroxypyridine

Catalog No.
S591806
CAS No.
6636-78-8
M.F
C5H4ClNO
M. Wt
129.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-hydroxypyridine

CAS Number

6636-78-8

Product Name

2-Chloro-3-hydroxypyridine

IUPAC Name

2-chloropyridin-3-ol

Molecular Formula

C5H4ClNO

Molecular Weight

129.54 g/mol

InChI

InChI=1S/C5H4ClNO/c6-5-4(8)2-1-3-7-5/h1-3,8H

InChI Key

RSOPTYAZDFSMTN-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)O

Synonyms

2-chloro-3-hydroxypyridine

Canonical SMILES

C1=CC(=C(N=C1)Cl)O

Synthesis of 3-hydroxypyridine-2(1H)-selone:

One research application of 2-Cl-3-OH-pyridine involves its use as a starting material for the synthesis of 3-hydroxypyridine-2(1H)-selone. This selone derivative is a type of organic compound containing selenium, and its research potential is being explored in various fields, including medicinal chemistry and material science [].

2-Chloro-3-hydroxypyridine is a chemical compound with the molecular formula C5_5H4_4ClNO and a CAS number of 6636-78-8. It is categorized as a chlorinated derivative of pyridine, specifically featuring a hydroxyl group at the third position and a chlorine atom at the second position of the pyridine ring. This compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties and reactivity.

Currently, there's no documented research on the specific mechanism of action of 2-CHP in biological systems.

As information on 2-CHP is limited, it's crucial to handle it with caution assuming similar properties to other chlorinated and hydroxylated pyridine derivatives. These can be:

  • Irritating to skin, eyes, and respiratory system [].
  • Potentially toxic upon ingestion or inhalation [].
  • Flammable [].
, including:

  • Halogenation: The presence of the hydroxyl group can facilitate further halogenation reactions.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, making it useful in synthetic organic chemistry.
  • Rearrangements: Under certain conditions, it can undergo rearrangement reactions, leading to different derivatives.

The compound has been noted to react with sodium hypochlorite in an aqueous medium, which involves adjusting the pH to facilitate the reaction and subsequently isolating the product through acidification .

Research indicates that 2-chloro-3-hydroxypyridine exhibits biological activity, particularly in antimicrobial and antifungal applications. Its structural similarity to other biologically active compounds allows it to interact with biological systems, potentially inhibiting specific enzymes or pathways.

It is classified under various hazard categories, indicating that it may cause skin and eye irritation upon exposure . The toxicity profile suggests caution in handling, emphasizing its need for controlled use in laboratory settings.

Several synthesis methods have been documented for 2-chloro-3-hydroxypyridine:

  • Chlorination of 3-Hydroxypyridine: This method involves reacting 3-hydroxypyridine with sodium hypochlorite under controlled pH conditions (11-13) to yield 2-chloro-3-hydroxypyridine .
  • Simultaneous Reaction with Chlorine: A more complex method involves adding chlorine gas and 2-aminomethylfuran simultaneously to an acidic aqueous solution, maintaining specific pH levels throughout the reaction process .

2-Chloro-3-hydroxypyridine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting infectious diseases.
  • Agrochemicals: Its antimicrobial properties make it suitable for developing fungicides and herbicides.
  • Research: Used as a reagent in organic synthesis and chemical research due to its unique reactivity.

Interaction studies involving 2-chloro-3-hydroxypyridine focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block for more complex molecules. Investigations into its biological interactions reveal insights into how it might inhibit specific biological pathways or enzymes related to disease processes.

When comparing 2-chloro-3-hydroxypyridine with similar compounds, several noteworthy derivatives emerge:

Compound NameStructureUnique Features
3-HydroxypyridineC5_5H5_5NOLacks chlorine; serves as a precursor for chlorinated derivatives.
2-Amino-3-hydroxypyridineC5_5H6_6N2_2OContains an amino group; used in medicinal chemistry.
4-Chloro-3-hydroxypyridineC5_5H4_4ClNOChlorine at the fourth position alters reactivity and biological activity.

The uniqueness of 2-chloro-3-hydroxypyridine lies in its specific positioning of functional groups, which influences both its chemical reactivity and biological activity compared to other similar compounds. This positioning allows it to participate in distinct reactions not available to its analogs.

XLogP3

1.1

UNII

VY212Q0S3J

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6636-78-8

Wikipedia

2-chloro-3-pyridinol

Dates

Modify: 2023-08-15

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